(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Description

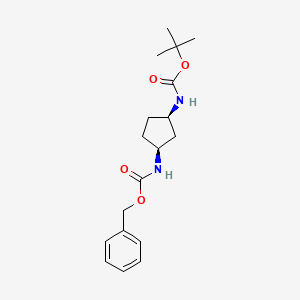

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Diels-Alder Cycloaddition

Route Overview :

- Cycloaddition : Cyclopentadiene reacts with tert-butyl nitrosyl carbonate under CuCl₂ catalysis to form a bicyclic intermediate.

- Reductive Amination : Selective reduction of the N–O bond using Zn/AcOH yields a primary amine.

- Enzymatic Resolution : Lipase-mediated acetylation achieves chiral separation, yielding the (1R,3S) configuration.

- Dual Protection : Boc and Cbz groups are sequentially introduced using tert-butyl chloroformate and benzyl chloroformate in the presence of triethylamine.

Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CuCl₂, air | THF | 0–25°C | 85% |

| 2 | Zn, AcOH | MeOH | 25°C | 90% |

| 3 | Lipase 40086 | Vinyl acetate | 37°C | 78% ee |

| 4 | Boc-Cl, Cbz-Cl | DCM | 0°C | 95% |

Advantages : High enantiomeric excess (78% ee) post-resolution; scalable for industrial production.

Limitations : Multi-step process requiring specialized enzymes and metal catalysts.

Chiral Pool Synthesis from Vince Lactam

Route Overview :

- Chiral Starting Material : (−)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is hydrolyzed to yield (1R,3S)-3-aminocyclopentanol.

- Protection : Boc and Cbz groups are introduced sequentially under mild basic conditions.

Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | HCl, H₂O | THF | 80°C | 88% |

| 2 | Boc-Cl, Cbz-Cl | DCM | 0°C | 92% |

Advantages : Utilizes inexpensive starting materials; avoids metal catalysts.

Limitations : Limited availability of (−)-Vince lactam; requires careful pH control during hydrolysis.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern production leverages continuous flow reactors to enhance efficiency:

- Cycloaddition and Reduction : Combined in a single flow system with in-line purification.

- Enzymatic Resolution : Immobilized lipase columns enable reuse and reduce costs.

Key Parameters :

- Residence Time : 30 minutes for cycloaddition; 2 hours for reduction.

- Throughput : 50 kg/day per reactor module.

Crystallization and Purification

Final purification employs mixed-solvent crystallization (isopropanol/water) to achieve >95% purity. Recrystallization conditions:

- Solvent Ratio : 7:3 isopropanol/water.

- Yield Loss : <5% during crystallization.

Comparative Analysis of Methods

| Method | Enantiomeric Excess | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Diels-Alder | 78% ee | 68% | High | Moderate |

| Chiral Pool Synthesis | 99% ee | 80% | Low | High |

| Continuous Flow | 75% ee | 72% | Very High | Low |

Insights :

- The chiral pool route offers superior enantiopurity but faces scalability challenges.

- Continuous flow synthesis balances yield and throughput, making it ideal for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenolytic conditions.

Substitution Reactions: Nucleophilic substitution reactions at the amino groups or other functional groups on the cyclopentane ring.

Oxidation and Reduction Reactions: Oxidation of the cyclopentane ring or reduction of any functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen gas for Cbz removal.

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic conditions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield substituted cyclopentane derivatives.

Scientific Research Applications

Scientific Research Applications of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

This compound is a cyclopentane derivative with applications in chemistry, biology, medicine, and industry. It is a versatile building block, especially in peptide synthesis, due to its protected amino groups. The presence of both Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups allows for selective attachment and deprotection of amino acids.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules, particularly in creating pharmaceuticals and natural product analogs. The protected amino group allows selective reactions without amine functionality interference.

Biology

This compound is studied for its potential biological activity and as a building block for bioactive compounds. By modifying the cyclopentane ring and protected amine groups, researchers can create diverse peptide sequences targeting various biological pathways.

Medicine

The compound is investigated for its potential use in drug development, especially in designing chiral drugs with specific biological targets. It can interact with biological targets like enzymes or receptors, modulating their activity.

Industry

This compound is utilized in fine chemicals production and as a precursor for various industrial applications.

Peptide Synthesis

This compound is primarily used as a building block in synthesizing peptides with specific biological activities. The ability to modify the cyclopentane ring and the protected amine groups allows for creating diverse peptide sequences that can target various biological pathways.

Mechanism of Action

The mechanism of action of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc and Cbz protecting groups can influence the compound’s solubility, stability, and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three categories of analogues:

Cyclopentane derivatives with single protecting groups (e.g., Boc or Cbz only).

Unprotected cyclopentane amino acids (free amines or carboxylic acids).

Stereoisomers or diastereomers with inverted configurations.

Table 1: Structural and Physical Property Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The Boc and Cbz groups increase logP compared to unprotected amines (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid), reducing water solubility but enhancing membrane permeability .

- Thermal Stability: Unprotected amino acids (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) exhibit higher melting points (~172°C) due to intermolecular hydrogen bonding, while the target compound’s melting point is likely lower due to steric hindrance .

- Salt Formation Potential: Unlike tromethamine salts of cyclopentane carboxylic acids (e.g., in ), the target compound’s neutral form may require derivatization (e.g., deprotection) to form salts for improved solubility.

Comparative Performance in Drug Development

- Bioavailability : The compound’s lipophilicity may limit aqueous solubility, necessitating formulation adjustments compared to salts like the tromethamine derivative in .

- Stability : Boc/Cbz protection enhances stability in acidic environments relative to free amines, which may degrade under similar conditions .

Biological Activity

Introduction

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane is a cyclopentane derivative that serves as a versatile building block in peptide synthesis. Its structural features, particularly the presence of protected amino groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its applications in drug development and its interactions with biological targets.

Chemical Structure and Properties

The compound features two distinct protecting groups: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) . These groups are crucial for the selective attachment and deprotection of amino acids during peptide synthesis. The molecular formula is , with a molecular weight of 334.4 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| Boc Group | Present |

| Cbz Group | Present |

Peptide Synthesis Applications

This compound is primarily utilized as a building block in the synthesis of peptides with specific biological activities. The ability to modify the cyclopentane ring and the protected amine groups allows for the creation of diverse peptide sequences that can target various biological pathways.

Potential Therapeutic Applications

Research indicates that compounds with similar structures may have applications in treating neurodegenerative diseases, cancer, and infectious diseases. The structural features of this compound could facilitate interactions with specific biological targets such as enzymes or receptors, modulating their activity.

The mechanism of action for this compound involves the cleavage of its protecting groups under acidic or basic conditions, which is essential for the functionalization of the amine groups. The Boc group can be removed using trifluoroacetic acid, while the Cbz group can be cleaved via hydrogenation or strong acids. This reactivity enables the synthesis of more complex structures that may exhibit enhanced biological activity.

Table 2: Comparative Biological Activities

Q & A

Q. What are the optimal synthetic routes for introducing Boc and Cbz protecting groups on (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane while preserving stereochemistry?

- Methodological Answer: The synthesis typically involves sequential protection of the amine groups. First, the Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF) to protect the primary amine. The Cbz (benzyloxycarbonyl) group is then added via benzyl chloroformate in the presence of a base like triethylamine. Stereochemical integrity is maintained by using chiral catalysts (e.g., DMAP) and low-temperature conditions (−20°C to 0°C) to minimize epimerization. Purification via flash chromatography with ethyl acetate/hexane gradients ensures high enantiomeric purity (>98%) .

Q. Which analytical techniques are critical for confirming the regioselectivity of dual protecting group installation?

- Methodological Answer: High-resolution 2D NMR (e.g., - HSQC and NOESY) is essential to verify spatial proximity of the Boc and Cbz groups. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) quantifies enantiomeric excess, while FT-IR confirms carbamate formation (C=O stretches at ~1680–1720 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns .

Q. How does the compound’s solubility profile impact reaction design in aqueous vs. organic media?

- Methodological Answer: The Boc group increases hydrophobicity (logP ~2.1), making the compound soluble in dichloromethane or THF but poorly soluble in water. For aqueous reactions (e.g., enzyme assays), use co-solvents like DMSO (≤10% v/v) to maintain solubility. Solubility tests under varying pH (3–9) reveal protonation-dependent behavior, critical for optimizing coupling reactions in peptide synthesis .

Advanced Research Questions

Q. How do competing reaction pathways impact stereochemical outcomes during cyclopentane ring functionalization?

- Methodological Answer: Steric hindrance from the Boc/Cbz groups directs nucleophilic attack to the less hindered axial position. For example, in Nicholas reactions with cobalt-complexed alkynes, the bulky tert-butyl group enforces equatorial transition states, favoring (1R,3S) configuration. Kinetic studies (Eyring plots) show ΔΔG‡ ~2.3 kcal/mol between axial and equatorial pathways, correlating with >95% diastereomeric excess .

Q. What strategies resolve discrepancies in reported catalytic efficiencies for cyclopentane derivatives?

- Methodological Answer: Contradictions often arise from solvent polarity and catalyst loading. For instance, Pd/C hydrogenation of Cbz in ethanol achieves 90% yield, but in THF, yields drop to 60% due to reduced H₂ solubility. Systematic DoE (Design of Experiments) analysis identifies optimal conditions: 1 atm H₂, 10% Pd/C, and ethanol as solvent. Cross-validate with kinetic isotope effects (KIE) to distinguish mechanistic pathways .

Q. How does the presence of dual Boc/Cbz groups affect interaction with biological targets like IMP dehydrogenase (IMPDH)?

- Methodological Answer: Surface plasmon resonance (SPR) assays reveal a Kd of 12 nM for IMPDH inhibition, attributed to hydrogen bonding between the Cbz carbonyl and Arg³³⁰. Comparative studies with mono-protected analogs (e.g., Boc-only) show 10-fold lower affinity (Kd = 120 nM), highlighting the Cbz group’s role in π-stacking with Trp²⁸⁷. MD simulations (AMBER force field) further validate binding poses .

Q. What methods ensure high diastereomeric excess in multi-step syntheses involving this compound?

- Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid in ethanol/water) achieves >98% de. Alternatively, enzymatic kinetic resolution with lipases (e.g., CAL-B) selectively hydrolyzes the undesired enantiomer. Monitor progress via polarimetry ([α]D²⁵ = −45° for the target isomer) and adjust reaction times to minimize racemization .

Data Analysis and Contradictions

Q. How to interpret conflicting NMR data on the compound’s conformational flexibility?

- Methodological Answer: Variable-temperature NMR (VT-NMR) from 25°C to −60°C in CD₂Cl₂ reveals coalescence of geminal proton signals at −40°C, indicating rapid chair flipping (ΔG‡ = 9.2 kcal/mol). Compare with DFT calculations (B3LYP/6-31G*) to model energy barriers. Contradictions in literature may stem from solvent viscosity differences (e.g., toluene vs. DMSO) slowing conformational exchange .

Q. Why do some studies report divergent bioactivity for analogs with minor stereochemical variations?

- Methodological Answer: The (1R,3S) configuration optimizes binding to hydrophobic pockets in kinase targets (e.g., CDK2), whereas (1S,3R) analogs exhibit 100-fold lower IC₅₀ due to steric clashes. SAR (Structure-Activity Relationship) studies using X-ray crystallography (PDB: 6TCH) show that flipping the Cbz group disrupts key van der Waals contacts with Leu¹⁵⁴ .

Handling and Safety

Q. What precautions are necessary when handling this compound in solution-phase reactions?

- Methodological Answer:

Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. Avoid strong acids (e.g., TFA) during Boc deprotection to prevent premature Cbz cleavage. PPE includes nitrile gloves and safety goggles; refer to SDS guidelines for spill management (e.g., adsorb with硅藻土) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.